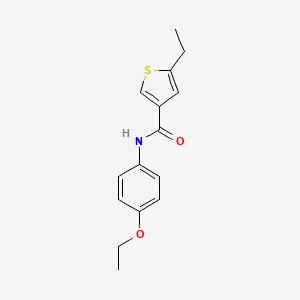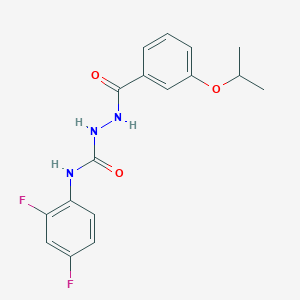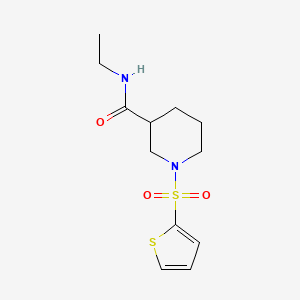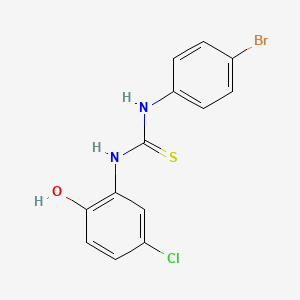![molecular formula C17H21NO3S B4618893 4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)
4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves multi-step chemical processes. A study by Gao et al. (2014) outlines a high-yield synthesis approach for a structurally related compound, showcasing the potential for efficient production of benzenesulfonamides (Gao, Xu, Wang, & Zheng, 2014). Similarly, Abbasi et al. (2019) describe a synthesis route for benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, indicating a versatile method for preparing such compounds (Abbasi, Fatima, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2019).
Molecular Structure Analysis
The crystal structure of a closely related compound, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveals a two-dimensional architecture governed by C—H⋯πaryl interactions, highlighting the compound's potential for forming supramolecular assemblies (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives with various reagents can lead to the formation of complex structures with potential biological activities. Engler and Scheibe (1998) discuss the Lewis Acid-Promoted reactions of a related benzenesulfonamide, showing the compound's versatility in undergoing transformation to produce dihydrobenzofurans and other complex molecules (Engler & Scheibe, 1998).
Physical Properties Analysis
Physical properties such as crystal structure, solubility, melting point, and morphology significantly influence the application and handling of chemical compounds. Ibrahim et al. (2011) explore the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide, revealing details about its intermolecular hydrogen bonding and crystal packing, which are crucial for understanding its stability and reactivity (Ibrahim, Tahir, Iqbal, Shahwara, & Razaa, 2011).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, such as reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, are essential for their application in diverse fields. The study by Crich and Smith (2000) on the generation of glycosyl triflates from thioglycosides using a benzenesulfonamide derivative underscores the compound's utility in synthetic chemistry and potential for creating a wide range of chemical entities (Crich & Smith, 2000).
Scientific Research Applications
Photodynamic Therapy
Benzenesulfonamide derivatives have been synthesized and characterized, showing promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide groups have been identified for their high singlet oxygen quantum yield, essential for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Enzyme Inhibition
Certain benzenesulfonamides have been evaluated for their cytotoxic activities and potential as enzyme inhibitors, particularly carbonic anhydrase inhibitors, which are crucial in developing anti-tumor drugs. A series of new benzenesulfonamides showed interesting cytotoxic activities, indicating their importance for further studies in anti-tumor applications (Gul et al., 2016).
Neuroprotective Properties
Research into N-substituted benzenesulfonamide derivatives has also explored their potential neuroprotective properties. For example, specific compounds have been shown to have cognitive-enhancing properties in animal models, suggesting a possible application in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Material Science
In material science, the crystal structures of benzenesulfonamide derivatives have been studied for their potential applications in designing novel materials. These studies reveal how small changes in molecular structure, such as the addition of methylene groups, can significantly affect material properties and assembly, highlighting the versatility of benzenesulfonamide derivatives in materials engineering (de Castro et al., 2013).
Antimicrobial Applications
Benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial properties, showing potential as therapeutic agents against various bacterial strains, including Escherichia coli. This suggests their use in developing new antimicrobial drugs (Abbasi et al., 2019).
properties
IUPAC Name |
4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-5-3-6-15(13-14)7-4-12-18-22(19,20)17-10-8-16(21-2)9-11-17/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBIRVGYSKBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)


![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)

![5,7-dimethyl-3-(pentylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)
